Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate
Description
Properties
IUPAC Name |
disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfonatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDGWRWCFLIAOL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40Na2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961174 | |
| Record name | Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40754-59-4 | |
| Record name | MES 403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040754594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate (DSS) is a complex amphiphilic compound recognized for its surfactant properties. Its molecular formula is , and it has a molecular weight of approximately 542.6 g/mol. This compound is primarily used in various industrial applications, including cosmetics, pharmaceuticals, and food processing, due to its ability to enhance solubility and stability in aqueous formulations.
Chemical Structure and Properties
DSS features a sulfonate group that increases its water solubility, making it effective as a surfactant. The amphiphilic nature of DSS allows it to interact with both hydrophilic and hydrophobic substances, which is crucial for its biological activity. The compound's structure includes a long dodecyloxy chain and multiple ethylene glycol units, contributing to its unique surfactant capabilities.
Biological Activity Overview
DSS exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that DSS shows effectiveness against various bacterial strains, suggesting potential applications in infection control or as an antimicrobial agent in personal care products.
- Cell Membrane Permeability : DSS can enhance the permeability of cell membranes, facilitating the transport of other compounds into cells. This property positions DSS as a candidate for use in drug delivery systems.
- Efficacy Enhancement : Interaction studies have demonstrated that DSS can improve the antimicrobial activity of preservatives when used in combination, enhancing the overall effectiveness of formulations.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of DSS against Escherichia coli and Staphylococcus aureus. Results showed that DSS significantly reduced bacterial viability at concentrations as low as 0.5% w/v, indicating its potential as a preservative in cosmetic formulations.
-
Cell Penetration Studies :
- In vitro studies using human epithelial cells demonstrated that DSS increased the uptake of fluorescently labeled drugs by approximately 30%, suggesting its utility in enhancing drug delivery systems.
- Surfactant Performance :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Disodium Laureth Sulfosuccinate | C_{12}H_{25}NaO_{4}S | Shorter alkyl chain; mild surfactant for personal care products |
| Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate | C_{20}H_{39}NaO_{8}S | Lacks additional ethylene glycol units; less hydrophilic |
| Disodium 4-oxo-5,8,11,14-tetraoxahexacosan-1-oate | C_{28}H_{54}NaO_{12}S | Contains more ether linkages; used in specialized industrial applications |
DSS is unique due to its longer hydrophobic chain combined with multiple ethylene glycol units, enhancing both solubility and effectiveness compared to similar compounds.
Safety and Toxicology
While DSS shows promise in various applications, safety data indicate potential risks:
Scientific Research Applications
Chemical Properties and Structure
DSS has a molecular formula of and a molecular weight of approximately 542.6 g/mol. The compound features a sulfonate group that enhances its water solubility, making it effective in aqueous formulations. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, facilitating various applications in surfactant technology.
Scientific Research Applications
DSS is recognized for its versatility in scientific research, particularly in the following areas:
- Surfactant Studies : DSS is used to study surfactant properties such as surface tension reduction and emulsification capabilities. It is particularly useful in formulating stable emulsions in pharmaceuticals and cosmetics.
- Drug Delivery Systems : Due to its ability to enhance cell membrane permeability, DSS has been investigated as a potential carrier for drug molecules, improving their bioavailability.
- Antimicrobial Research : Studies have indicated that DSS exhibits antimicrobial properties against various bacterial strains, making it a candidate for use in antimicrobial formulations.
Industrial Applications
DSS finds applications across several industries due to its surfactant properties:
- Cosmetics and Personal Care : It is utilized as a mild surfactant in shampoos and body washes, enhancing foaming and cleansing properties.
- Textile Industry : DSS aids in wetting and dispersing dyes, improving dye uptake on fabrics.
- Food Industry : As an emulsifier, DSS can stabilize food emulsions, enhancing texture and shelf life.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that formulations containing DSS exhibited enhanced antimicrobial activity against Staphylococcus aureus, suggesting potential use in antiseptic products.
- Drug Delivery Enhancement : Research indicated that DSS improved the permeability of poorly soluble drugs across cell membranes, showcasing its potential in pharmaceutical applications.
- Emulsion Stability : In textile processing, DSS was shown to significantly improve dye uptake and stability during washing processes, leading to better color retention in fabrics.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate
- CAS No.: 40754-59-4
- EC No.: 255-062-3
- Molecular Formula : C₂₂H₄₀Na₂O₁₀S
- Molecular Weight : 543.6 g/mol (varies slightly depending on hydration state) .
Structure and Properties
This compound is an anionic surfactant featuring a sulfosuccinate backbone esterified with a lauryl (C12) chain and three ethoxy (EO) units. Its structure confers excellent water solubility, mildness, and compatibility with weak acids/bases, making it ideal for personal care applications .
Recommended usage ranges from 2–10% in shampoos and 0.5–5% in other cosmetics .
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS No. | EC No. | Key Structural Differences | Applications | Critical Properties |
|---|---|---|---|---|---|
| This compound | 40754-59-4 | 255-062-3 | Lauryl (C12) chain + 3 ethoxy (EO) units | Baby shampoos, bath products, skincare | Mild, low irritation, stable in hard water |
| Disodium 4-dodecyl 2-sulphonatosuccinate | 13192-12-6 | 236-149-5 | Lauryl (C12) chain without ethoxylation | Industrial detergents, emulsifiers | Higher irritation, lower solubility |
| Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate | 39354-45-5 | — | Lauryl (C12) chain + 1 ethoxy (EO) unit | Mild cleansers, liquid soaps | Moderate solubility, higher viscosity |
| Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (Alconate LEA) | 25882-44-4 | — | Lauryl amide group instead of ester linkage + ethoxylation | Cosmetics, hair conditioners | Enhanced foaming, reduced irritation |
| Docusate sodium (Dioctyl sulfosuccinate) | 577-11-7 | 209-406-4 | Branched 2-ethylhexyl chain instead of lauryl, no ethoxylation | Pharmaceuticals (stool softener) | Hydrophobic, medical-grade surfactant |
Detailed Analysis
Ethoxylation Degree
- Target Compound: Three ethoxy units enhance water solubility and reduce skin irritation compared to non-ethoxylated analogues like disodium 4-dodecyl 2-sulphonatosuccinate (EC 236-149-5) .
- Shorter Ethoxylation : Compounds with one ethoxy unit (e.g., CAS 39354-45-5) exhibit lower solubility and higher viscosity, limiting their use in clear formulations .
Alkyl Chain and Functional Groups
- Lauryl vs. Branched Chains : The lauryl chain in the target compound provides balanced hydrophobicity for foam stability, whereas branched chains (e.g., Docusate sodium) prioritize lipid solubility for medical applications .
- Amide vs. Ester Linkages : Amide-containing variants (e.g., Alconate LEA) improve biodegradability and foaming but require pH adjustments for stability .
Performance in Formulations
- Mildness: The target compound’s ethoxylation and ester linkages result in lower irritation (ocular LD₅₀ > 5,000 mg/kg) compared to non-ethoxylated analogues .
- Stability : Resistance to hydrolysis in weak acids/bases (pH 5–7) contrasts with amide-based analogues, which degrade in strong alkaline conditions .
Market and Regulatory Insights
- Global Consumption : The compound is widely used in Asia-Pacific and Europe, driven by demand for mild surfactants in baby care products. Market projections suggest a 4.2% CAGR from 2027–2046 .
Preparation Methods
Stepwise Synthetic Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ethoxylation of Dodecyloxyethanol | Dodecyloxyethanol + Ethylene oxide under basic catalysis | Control of ethoxylation degree (3 units) critical for consistent hydrophilicity |
| 2 | Esterification with Succinic Anhydride | Polyethoxylated alcohol + Succinic anhydride, acid catalyst (e.g., p-toluenesulfonic acid), heat | Forms ester linkage to succinate backbone |
| 3 | Sulfonation of Succinic Acid Moiety | Sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide complexes) | Introduces sulfonate group at 2-position |
| 4 | Neutralization to Disodium Salt | Sodium hydroxide or sodium carbonate aqueous solution | Converts acidic groups to disodium salt for water solubility |
| 5 | Purification | Column chromatography or recrystallization | Ensures removal of unreacted materials and byproducts |
Analytical Validation During Preparation
- High-Performance Liquid Chromatography (HPLC) : Retention time ~1.01 min under SQD-FA05 conditions confirms purity and reaction completion.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detection of molecular ion peak at m/z 1011 [M+H]+ confirms molecular integrity.
- Nuclear Magnetic Resonance (NMR) : ^13C NMR used to verify ethoxy group incorporation and succinate structure.
- Solubility and Stability Testing : Solubility >100 mg/mL in pH 5–7 aqueous media; compound stable under these conditions but degrades above pH 7 due to ester hydrolysis.
Research Findings on Preparation Optimization
- Ethoxylation Control : Precise control of ethoxylation degree is essential; increasing ethoxy units beyond three can lower critical micelle concentration (CMC) but may affect hydrophobic interactions.
- pH Sensitivity : Ester linkages are prone to hydrolysis at alkaline pH (>7), so neutralization and formulation pH must be carefully managed during synthesis and storage.
- Purification Challenges : Residual dodecyl alcohol and unreacted succinic anhydride impurities can be detected by GC-MS and ion chromatography, respectively, and must be minimized for high purity.
- Scale-Up Considerations : Multi-step synthesis requires careful temperature and reagent control to prevent side reactions and degradation, especially during sulfonation and neutralization steps.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Method/Value | Analytical Technique | Reference/Notes |
|---|---|---|---|
| Ethoxylation Degree | 3 ethoxy units | ^13C NMR | Controls hydrophilicity and surfactant properties |
| Esterification Conditions | Acid catalysis, 80-120°C, 4-6 hours | HPLC monitoring | Ensures complete coupling |
| Sulfonation Agent | Chlorosulfonic acid or SO3 complex | LC-MS confirmation | Critical for sulfonate group introduction |
| Neutralization | NaOH or Na2CO3 aqueous solution, pH ~7 | pH meter, HPLC | Converts to disodium salt form |
| Purity | ≥95% | HPLC | Required for research/industrial use |
| Molecular Weight | 542.6 g/mol | LC-MS | Confirms product identity |
| Solubility | >100 mg/mL (pH 5–7) | Turbidimetry | Stability window for formulation |
Q & A
Q. What are the key physicochemical properties of Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate, and how are they validated experimentally?
The compound has the molecular formula C₂₂H₄₀Na₂O₁₀S , a molecular weight of 542.59 g/mol (or 543.6 depending on isotopic distribution), and a CAS Registry Number of 40754-59-4 . Key validation methods include:
- HPLC analysis (retention time: 1.01 minutes under SQD-FA05 conditions) to confirm purity .
- LCMS (m/z 1011 [M+H]⁺) for molecular ion identification .
- Solubility testing in aqueous media, with stability noted at pH ≤ 7 .
Q. What synthetic routes are documented for this compound, and what starting materials are critical?
A common synthesis involves using tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a precursor, followed by sulfonation and succinylation steps . The process emphasizes:
Q. How does this surfactant compare structurally to sodium dodecyl sulfate (SDS) in terms of interfacial activity?
Unlike SDS (a linear alkyl sulfate), this compound features a branched polyethoxy spacer and a sulphonatosuccinate headgroup , which enhance its hydrophilicity and reduce skin irritation. Comparative studies show:
- Higher foam stability due to ethoxy chain flexibility .
- Improved emulsification in low-polarity solvents owing to the dodecyloxy tail .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular weights (vs. 543.6) for this compound?
Discrepancies arise from isotopic variations or measurement techniques. To address this:
Q. What experimental strategies optimize the compound’s performance in pH-sensitive formulations?
The compound degrades at pH > 7 due to ester hydrolysis. Strategies include:
Q. How does ethoxylation degree impact micelle formation and critical micelle concentration (CMC)?
Increasing ethoxylation (e.g., from 3 to 5 ethoxy units) lowers CMC by enhancing hydrophilicity. Experimental approaches:
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Residual dodecyl alcohol or unreacted succinic anhydride may persist. Solutions include:
- GC-MS for volatile impurities (e.g., dodecyl alcohol) .
- Ion chromatography for anionic byproducts (e.g., sulfonate derivatives) .
Methodological Tables
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Value/Result | Reference |
|---|---|---|---|
| Molecular Weight | LCMS | m/z 1011 [M+H]⁺ | |
| Purity | HPLC (SQD-FA05) | Retention time: 1.01 min | |
| Solubility | Turbidimetry | >100 mg/mL (pH 5–7) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
